molecular formula C28H29N3O2 B12126787 1-Benzyl-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

1-Benzyl-2'-(3-methoxyphenyl)-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Cat. No.: B12126787
M. Wt: 439.5 g/mol
InChI Key: WIRVQVBMBDMYDQ-UHFFFAOYSA-N
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Description

1-Benzyl-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic compound featuring a spiro linkage, which connects two distinct ring systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Pyrazolo[1,5-c][1,3]benzoxazine Core:

    • Starting with a substituted benzoxazine, the core structure is formed through cyclization reactions.
    • Reagents such as hydrazine derivatives and appropriate catalysts are used under controlled temperature and pressure conditions.
  • Spiro Formation:

    • The spiro linkage is introduced by reacting the pyrazolo[1,5-c][1,3]benzoxazine core with a piperidine derivative.
    • This step often requires the use of strong bases or acids to facilitate the spiro formation.
  • Benzylation and Methoxylation:

    • The final steps involve the introduction of the benzyl and methoxy groups through nucleophilic substitution reactions.
    • Common reagents include benzyl halides and methoxy-substituted phenyl compounds, with catalysts like palladium or copper complexes.

Industrial Production Methods: Industrial-scale production may employ continuous flow reactors to enhance reaction efficiency and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for large-scale synthesis. Catalysts and reagents are selected for their cost-effectiveness and availability.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogenation catalysts (e.g., palladium on carbon) can convert certain functional groups to their corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings or the spiro center.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or aryl halides with appropriate nucleophiles under basic conditions.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Benzyl-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Benzyl-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects. Pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

    Material Science: The spiro structure imparts unique mechanical and thermal properties to materials, influencing their performance in various applications.

Comparison with Similar Compounds

    Spiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] Derivatives: These compounds share the core structure but differ in substituents, affecting their reactivity and applications.

    Benzyl-Substituted Pyrazolo Compounds: Similar in having benzyl groups, these compounds may exhibit different biological activities or material properties.

Uniqueness: 1-Benzyl-2’-(3-methoxyphenyl)-1’,10b’-dihydrospiro[piperidine-4,5’-pyrazolo[1,5-c][1,3]benzoxazine] is unique due to its specific combination of functional groups and spiro linkage, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and application development.

Properties

Molecular Formula

C28H29N3O2

Molecular Weight

439.5 g/mol

IUPAC Name

1'-benzyl-2-(3-methoxyphenyl)spiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]

InChI

InChI=1S/C28H29N3O2/c1-32-23-11-7-10-22(18-23)25-19-26-24-12-5-6-13-27(24)33-28(31(26)29-25)14-16-30(17-15-28)20-21-8-3-2-4-9-21/h2-13,18,26H,14-17,19-20H2,1H3

InChI Key

WIRVQVBMBDMYDQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(C2)C4=CC=CC=C4OC35CCN(CC5)CC6=CC=CC=C6

Origin of Product

United States

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